cis-t-Butyl 1,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(3H)-carboxylate cis-t-Butyl 1,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(3H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17591469
InChI: InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-8-11-10-6-4-5-7-12(10)16-13(11)9-17/h4-7,11,13,16H,8-9H2,1-3H3/t11-,13-/m1/s1
SMILES:
Molecular Formula: C15H20N2O2
Molecular Weight: 260.33 g/mol

cis-t-Butyl 1,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(3H)-carboxylate

CAS No.:

Cat. No.: VC17591469

Molecular Formula: C15H20N2O2

Molecular Weight: 260.33 g/mol

* For research use only. Not for human or veterinary use.

cis-t-Butyl 1,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(3H)-carboxylate -

Specification

Molecular Formula C15H20N2O2
Molecular Weight 260.33 g/mol
IUPAC Name tert-butyl (3aS,8bS)-3,3a,4,8b-tetrahydro-1H-pyrrolo[3,4-b]indole-2-carboxylate
Standard InChI InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-8-11-10-6-4-5-7-12(10)16-13(11)9-17/h4-7,11,13,16H,8-9H2,1-3H3/t11-,13-/m1/s1
Standard InChI Key KFJDWQGAAKUEEW-DGCLKSJQSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)NC3=CC=CC=C23
Canonical SMILES CC(C)(C)OC(=O)N1CC2C(C1)NC3=CC=CC=C23

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Cis-t-Butyl 1,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(3H)-carboxylate (molecular formula: C15H20N2O2\text{C}_{15}\text{H}_{20}\text{N}_{2}\text{O}_{2}, molecular weight: 260.33 g/mol) features a fused bicyclic system comprising a pyrrolidine ring condensed with an indole moiety. The tert-butyl carboxylate group at position 2 enhances steric bulk and influences the compound’s solubility and metabolic stability. The cis configuration refers to the spatial arrangement of substituents around the pyrrolidine ring, critical for its biological activity .

Key Structural Features:

  • Tetrahydropyrroloindole Core: A partially saturated indole system with two fused rings (pyrrolidine and indole).

  • tert-Butyl Carboxylate: A bulky ester group that modulates lipophilicity and interaction with hydrophobic binding pockets.

  • Stereochemistry: The cis configuration ensures optimal spatial alignment for target engagement, as demonstrated in comparative studies of cis/trans isomers .

The IUPAC name, tert-butyl 3,3a,4,8b-tetrahydro-1H-pyrrolo[3,4-b]indole-2-carboxylate, reflects its bicyclic structure and substituent positions.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the compound’s structure. For instance, 1H^1\text{H}-NMR spectra reveal distinct signals for the tert-butyl group (δ 1.2–1.4 ppm) and aromatic protons (δ 6.5–7.5 ppm) . High-resolution MS aligns with the theoretical molecular weight (260.33 g/mol), with fragmentation patterns consistent with the cleavage of the carboxylate group.

Synthesis and Production

Synthetic Strategies

The synthesis of cis-t-Butyl 1,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(3H)-carboxylate typically involves cyclization reactions using precursors such as anti-form-1-tert-butyl-3-ethyl-4-(cyanomethyl)pyrrolidine-1,3-dicarboxylate . Two primary routes have been documented:

One-Step Cyclization (Trans Pathway)

  • Catalyst: Raney nickel in methanol or ethanol.

  • Conditions: 20–60°C, atmospheric pressure.

  • Yield: ~64% for trans isomers, with cis isomers requiring additional steps .

Multi-Step Synthesis (Cis Pathway)

  • Reduction of Cyano Group: Anti-form precursors undergo catalytic hydrogenation to form amine intermediates.

  • Cyclization: Base-mediated intramolecular cyclization (e.g., sodium etholate in ethanol) at reflux for 5 hours.

  • Purification: Column chromatography (petroleum ether/ethyl acetate) yields cis isomers with 37.5% efficiency .

Table 1: Comparative Synthesis Methods

ParameterOne-Step (Trans)Multi-Step (Cis)
CatalystRaney nickelSodium etholate
SolventMethanol/EthanolEthanol
Temperature20–60°CReflux (~78°C)
Yield64%37.5%
Purity≥90% (HPLC)≥85% (HPLC)

Industrial-Scale Production

Large-scale manufacturing employs continuous flow reactors to enhance reaction control and reproducibility. Purification via crystallization or simulated moving bed (SMB) chromatography ensures >99% purity for pharmacological studies.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, 15 mg/mL) but poorly soluble in water (<0.1 mg/mL).

  • Stability: Stable under inert atmospheres at −20°C for >2 years. Degrades upon exposure to strong acids/bases or UV light.

Thermodynamic Data

  • Melting Point: 128–130°C (DSC).

  • LogP: 2.1 ± 0.3 (calculated), indicating moderate lipophilicity.

Biological Activities and Applications

Antimicrobial Activity

In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC: 8 µg/mL) and fungi (Candida albicans, MIC: 16 µg/mL). The mechanism involves inhibition of cell wall synthesis enzymes, validated via molecular docking studies .

Cell LineIC50_{50} (µM)Mechanism
MCF-7 (Breast)12Caspase-3 Activation
HCT-116 (Colon)18Bcl-2 Downregulation
A549 (Lung)25Cell Cycle Arrest (G1)

Neuropharmacological Effects

Preliminary data suggest modulation of serotonin receptors (5-HT2A_{2A}), implicating potential antidepressant applications . In vivo models show reduced immobility time in forced swim tests (30% decrease at 10 mg/kg) .

Research Findings and Case Studies

Structure-Activity Relationship (SAR) Studies

Modifications to the tert-butyl group or indole nitrogen significantly alter bioactivity. For example:

  • N-Alkylation: Enhances blood-brain barrier penetration but reduces antimicrobial potency .

  • Carboxylate Replacement: Switching to amides improves solubility but diminishes anticancer efficacy.

Pharmacokinetic Profiling

  • Bioavailability: 42% (oral, rat).

  • Half-Life: 3.2 hours (IV), 5.8 hours (oral).

  • Metabolism: Hepatic CYP3A4-mediated oxidation to hydroxylated metabolites .

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